(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide
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Overview
Description
(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
- Formation of the pyrroloquinoline core.
- Introduction of the dimethoxy and trimethyl groups.
- Formation of the hydrazinecarbothioamide moiety.
The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for modifying biological pathways.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable tool for industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Various volatile organic compounds found in spices
- Compounds involved in reductive amination reactions
Uniqueness
What sets (2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide apart from similar compounds is its unique pyrroloquinoline core and the specific arrangement of functional groups
Properties
Molecular Formula |
C17H20N4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2-hydroxy-5,6-dimethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea |
InChI |
InChI=1S/C17H20N4O3S/c1-8-7-17(2,3)21-13-9(8)6-10(23-4)14(24-5)11(13)12(15(21)22)19-20-16(18)25/h6-7,22H,1-5H3,(H2,18,25) |
InChI Key |
MVCKRRLEGGSSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C(=C2O)N=NC(=S)N)C(=C(C=C13)OC)OC)(C)C |
Origin of Product |
United States |
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